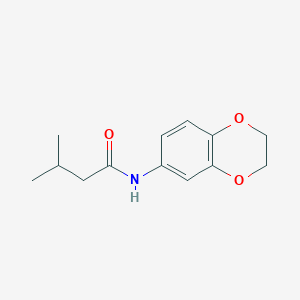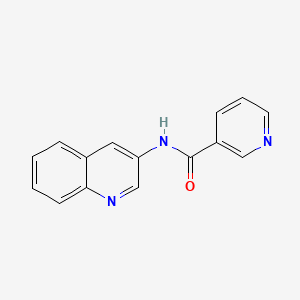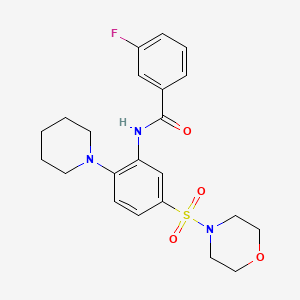
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds in the body that bind to cannabinoid receptors. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, leading to a variety of physiological and biochemical effects. In
Mécanisme D'action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide. Anandamide is a natural compound in the body that binds to cannabinoid receptors, leading to a variety of physiological and biochemical effects. By inhibiting FAAH, this compound increases the levels of anandamide in the body, leading to increased activation of cannabinoid receptors.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of anandamide in the brain, leading to analgesic and anxiolytic effects. This compound has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, this compound has been shown to improve cognitive function in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, making it a useful tool for studying the endocannabinoid system. This compound is also relatively stable and has a long half-life, allowing for sustained inhibition of FAAH. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, this compound can have off-target effects at high concentrations, which can complicate interpretation of results.
Orientations Futures
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide. One area of interest is the potential therapeutic applications of this compound for the treatment of addiction. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders. Another area of interest is the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease. This compound has been shown to improve cognitive function in animal models of neurodegenerative disorders, suggesting that it may have potential as a therapeutic agent. Finally, there is interest in developing more potent and selective inhibitors of FAAH based on the structure of this compound, which could lead to the development of new drugs with improved therapeutic potential.
Méthodes De Synthèse
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide was first synthesized in 2003 by a group of researchers at the University of Urbino in Italy. The synthesis method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 3-methylbutanoyl chloride in the presence of triethylamine and dimethylaminopyridine. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. This compound has also been investigated for its potential in the treatment of addiction, neurodegenerative disorders, and inflammation.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)7-13(15)14-10-3-4-11-12(8-10)17-6-5-16-11/h3-4,8-9H,5-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXFHGBQMPVDMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,4-difluorobenzamide](/img/structure/B7543721.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B7543727.png)

![2-{[(4-fluorobenzyl)(2-methoxyethyl)amino]methyl}-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543742.png)

![4-[4-(2-Furoyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B7543772.png)
![2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B7543780.png)
![N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543787.png)
![3-fluoro-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)benzamide](/img/structure/B7543795.png)
![N-[4-[5-[(4-bromophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide](/img/structure/B7543801.png)
![N-[4-[5-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide](/img/structure/B7543804.png)
![N-{2-[benzyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543812.png)